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Introduction
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) is a potent and specific

allosteric inhibitor of glutaminase 1 (GLS1), a critical enzyme in cancer cell metabolism.[1]

GLS1 catalyzes the conversion of glutamine to glutamate, a key step in the glutaminolysis

pathway that fuels the tricarboxylic acid (TCA) cycle and supports macromolecule synthesis in

rapidly proliferating cells.[2][3] Consequently, GLS1 has emerged as a promising therapeutic

target in oncology.

These application notes provide detailed protocols and data for the in vivo imaging of BPTES

target engagement, a crucial step in the preclinical and clinical development of BPTES and its

analogs. By visualizing and quantifying the interaction of BPTES with its target in a living

organism, researchers can gain valuable insights into its pharmacokinetics,

pharmacodynamics, and therapeutic efficacy.

Principle of BPTES Action and Target Engagement
BPTES functions as a non-competitive inhibitor of GLS1.[4] It binds to an allosteric site at the

dimer interface of the GLS1 tetramer, stabilizing an inactive conformation of the enzyme.[5][6]

This prevents the catalytic hydrolysis of glutamine to glutamate, thereby disrupting cancer cell

metabolism.[2][3] In vivo imaging of BPTES target engagement aims to measure the extent

and duration of this interaction in target tissues, such as tumors.
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Signaling Pathway: Glutaminolysis
The following diagram illustrates the central role of GLS1 in the glutaminolysis pathway and the

point of inhibition by BPTES.
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Caption: The glutaminolysis pathway and the inhibitory action of BPTES on GLS1.

In Vivo Imaging Modalities for BPTES Target
Engagement
Two primary imaging modalities have been successfully employed to assess BPTES target

engagement in vivo: Positron Emission Tomography (PET) and Fluorescence Imaging.

Positron Emission Tomography (PET) with [11C]BPTES
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PET imaging offers a non-invasive and quantitative method to determine the biodistribution and

target engagement of BPTES. This is achieved by labeling the BPTES molecule with a

positron-emitting radionuclide, such as Carbon-11 (¹¹C).

Experimental Workflow for [11C]BPTES PET Imaging
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Caption: Experimental workflow for in vivo [11C]BPTES PET imaging.

Protocol: [11C]BPTES PET Imaging in Mice[7][8][9]

1. Radiosynthesis of [11C]BPTES

Produce [¹¹C]CO₂ via a cyclotron.

Synthesize [¹¹C-carbonyl]phenylacetyl acid anhydride by reacting [¹¹C]CO₂ with

benzylmagnesium chloride.

React the anhydride with the amine precursor of BPTES in situ.

Purify [¹¹C]BPTES using high-performance liquid chromatography (HPLC).

Formulate the final product in a suitable vehicle for intravenous injection.
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2. Animal Preparation

Use tumor-bearing mice (e.g., xenograft models).

Anesthetize the mice using isoflurane (1.5-2.0% in oxygen).

Maintain the animal's body temperature using a heating pad.

Place a cannula in the lateral tail vein for radiotracer injection.

3. PET/CT Imaging

Acquire a CT scan for anatomical reference and attenuation correction.

Inject a bolus of [¹¹C]BPTES (e.g., 14-16 MBq) via the tail vein cannula.

Immediately start a dynamic PET scan for a duration of, for example, 90 minutes.

Reconstruct the PET data using an appropriate algorithm (e.g., 3D-OSEM).

4. Data Analysis

Co-register the PET and CT images.

Draw regions of interest (ROIs) on the CT images for various organs and the tumor.

Generate time-activity curves (TACs) for each ROI to visualize the change in radioactivity

concentration over time.

Calculate the Standardized Uptake Value (SUV) for each ROI at different time points to

quantify radiotracer uptake. The SUV is calculated as:

SUV = (Radioactivity per mL of tissue / Injected radioactivity) x Body weight (g)[8]

For target engagement studies, a baseline scan is performed. Then, a blocking dose of non-

radioactive BPTES is administered, followed by a second [¹¹C]BPTES PET scan. A reduction

in [¹¹C]BPTES uptake in the target tissue indicates successful target engagement.

Quantitative Data: Biodistribution of [11C]BPTES in Mice
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The following table summarizes the biodistribution of [¹¹C]BPTES in various organs of healthy

mice at different time points post-injection, expressed as a percentage of the injected dose per

gram of tissue (%ID/g).

Organ
5 min p.i.
(%ID/g)

15 min p.i.
(%ID/g)

30 min p.i.
(%ID/g)

60 min p.i.
(%ID/g)

Blood 3.5 ± 0.4 1.8 ± 0.2 1.0 ± 0.1 0.5 ± 0.1

Heart 4.2 ± 0.5 2.5 ± 0.3 1.5 ± 0.2 0.8 ± 0.1

Lungs 6.1 ± 0.8 3.2 ± 0.4 1.8 ± 0.2 0.9 ± 0.1

Liver 8.9 ± 1.1 9.5 ± 1.2 8.7 ± 1.0 6.5 ± 0.8

Kidneys 7.5 ± 0.9 8.1 ± 1.0 7.2 ± 0.9 5.1 ± 0.6

Spleen 2.8 ± 0.3 2.1 ± 0.3 1.5 ± 0.2 0.9 ± 0.1

Pancreas 3.9 ± 0.5 3.1 ± 0.4 2.2 ± 0.3 1.3 ± 0.2

Small Intestine 5.2 ± 0.6 6.8 ± 0.8 7.9 ± 0.9 8.5 ± 1.0

Muscle 1.5 ± 0.2 1.1 ± 0.1 0.8 ± 0.1 0.5 ± 0.1

Brain 0.8 ± 0.1 0.5 ± 0.1 0.3 ± 0.0 0.2 ± 0.0

Data adapted from Zhang et al., Pharmaceuticals, 2023.[7]

Metabolite Analysis

Ex vivo analysis of plasma and tissue samples is crucial to determine the metabolic stability of

[¹¹C]BPTES. This is typically done by HPLC analysis of tissue homogenates at various times

after radiotracer injection.
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Time Post-Injection
Intact [11C]BPTES in
Plasma (%)

Intact [11C]BPTES in Liver
(%)

15 min 36% 73%

30 min 24% 62%

60 min 11% 15%

Data adapted from Zhang et al., Pharmaceuticals, 2023.[8]

Fluorescence Imaging with BPTES Nanoparticles
Due to the poor solubility of BPTES, nanoparticle-based delivery systems have been

developed to improve its pharmacokinetic properties.[10] These nanoparticles can be labeled

with a fluorescent dye to enable in vivo fluorescence imaging.

Protocol: Fluorescence Imaging of BPTES Nanoparticles[10]

1. Preparation of Fluorescent BPTES Nanoparticles

Synthesize biodegradable nanoparticles (e.g., PLGA-PEG) encapsulating BPTES.

Covalently conjugate a near-infrared (NIR) fluorescent dye (e.g., Alexa Fluor 647) to the

nanoparticle polymer.

2. Animal and Tumor Model

Use mice bearing orthotopic or subcutaneous tumors.

3. In Vivo Fluorescence Imaging

Administer the fluorescent BPTES nanoparticles intravenously.

At various time points post-injection, image the mice using an in vivo imaging system (e.g.,

IVIS).

Following the final imaging session, euthanize the animals and excise the tumor and other

organs for ex vivo imaging to confirm the in vivo findings and for more sensitive
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quantification.

4. Data Analysis

Draw ROIs around the tumor and other organs in the fluorescence images.

Quantify the fluorescence intensity (e.g., in photons/s/cm²/sr).

Correct for background fluorescence.

It is important to note that quantitative analysis of fluorescence imaging can be challenging

due to light scattering and absorption by tissues.[11] Therefore, ex vivo analysis of excised

organs is highly recommended for accurate quantification.

Quantitative Data: Pharmacokinetics of BPTES Nanoparticles

The following table shows the concentration of BPTES in blood, tumor, and normal pancreas at

different time points after intravenous injection of BPTES nanoparticles (54 mg/kg) in mice.

Time Post-Injection Blood (µg/mL) Tumor (µg/g) Pancreas (µg/g)

1 hr 15.2 ± 2.1 5.8 ± 0.9 3.1 ± 0.5

6 hr 8.7 ± 1.3 7.9 ± 1.2 2.5 ± 0.4

24 hr 2.1 ± 0.4 4.1 ± 0.7 1.2 ± 0.2

48 hr 0.5 ± 0.1 1.9 ± 0.3 0.4 ± 0.1

Data adapted from Elgogary et al., PNAS, 2016.[2]

Comparison of BPTES and its Analog CB-839
CB-839 (Telaglenastat) is a more potent, orally bioavailable GLS1 inhibitor that has advanced

to clinical trials.[12][13] A comparison with BPTES is valuable for understanding the landscape

of GLS1 inhibitors.
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Feature BPTES CB-839 (Telaglenastat)

Potency (IC50) ~2-3 µM (recombinant GAC) < 50 nM (recombinant GAC)

Oral Bioavailability Poor Good

In Vivo Efficacy

Modest as a single agent;

improved with nanoparticle

formulation.

Demonstrated as a single

agent and in combination

therapies.

Toxicity

Nanoparticle formulation is

well-tolerated with no observed

liver toxicity.[2]

Can cause elevated liver

enzymes.[2]

Data compiled from multiple sources.[2][6][12][13][14][15]

Alternative Methods for Quantifying Target
Engagement
While imaging provides spatial and temporal information, other methods can also be used to

quantify BPTES target engagement.

Activity-Based Protein Profiling (ABPP)

ABPP is a chemical proteomics approach that uses active site-directed chemical probes to

assess the functional state of enzymes in complex biological samples.[7][8]

Conceptual Workflow for BPTES Target Engagement using ABPP
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Caption: Conceptual workflow for assessing BPTES target engagement using ABPP.
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A reduction in probe labeling in the BPTES-treated group compared to the vehicle control

would indicate target engagement.

Conclusion
In vivo imaging is an indispensable tool for the preclinical and clinical development of BPTES

and other GLS1 inhibitors. PET imaging with [¹¹C]BPTES provides a robust and quantitative

method for assessing whole-body biodistribution and target engagement. Fluorescence

imaging of labeled BPTES nanoparticles offers a complementary approach, particularly for

evaluating novel drug delivery systems. The protocols and data presented in these application

notes provide a comprehensive resource for researchers aiming to visualize and quantify

BPTES target engagement in living systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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